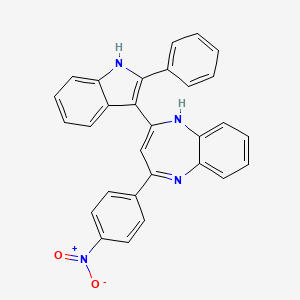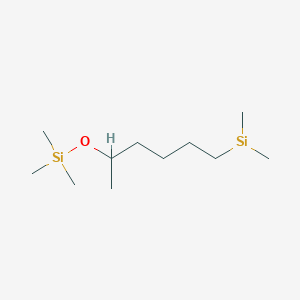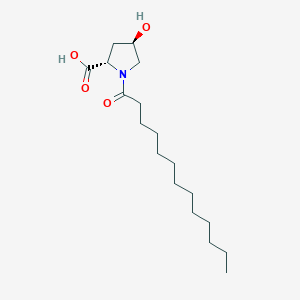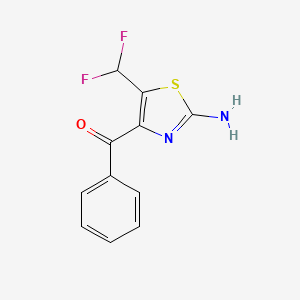![molecular formula C9H11N B15160721 2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
2-methyl-6-[(Z)-prop-1-enyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-6-[(Z)-prop-1-enyl]pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group at the second position and a (Z)-prop-1-enyl group at the sixth position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(Z)-prop-1-enyl]pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with an appropriate alkene under specific conditions to introduce the (Z)-prop-1-enyl group. This reaction typically requires the use of a catalyst, such as palladium or nickel, and may involve a Heck coupling reaction or a similar cross-coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol as the solvent can produce 2-methylpyridines efficiently .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-6-[(Z)-prop-1-enyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-6-[(Z)-prop-1-enyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-6-[(Z)-prop-1-enyl]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
2-methylpyridine: Lacks the (Z)-prop-1-enyl group, making it less versatile in certain applications.
6-[(Z)-prop-1-enyl]pyridine: Lacks the methyl group at the second position, which may affect its reactivity and properties.
2,6-dimethylpyridine: Contains two methyl groups but lacks the (Z)-prop-1-enyl group, leading to different chemical behavior.
Uniqueness
2-methyl-6-[(Z)-prop-1-enyl]pyridine is unique due to the presence of both the methyl group and the (Z)-prop-1-enyl group, which confer distinct chemical and physical properties. This combination allows for a broader range of reactions and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C9H11N |
|---|---|
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
2-methyl-6-[(Z)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3- |
Clave InChI |
MQXVXWCUFWOEAG-HYXAFXHYSA-N |
SMILES isomérico |
C/C=C\C1=CC=CC(=N1)C |
SMILES canónico |
CC=CC1=CC=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylphenyl)methyl]cyclopent-1-ene-1-carboxylic acid](/img/structure/B15160643.png)


![(1R,2R)-2-[4-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B15160655.png)
![N,N'-[(1R,2R)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B15160667.png)

![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)


![N-({4-[2-(Ethylsulfanyl)ethoxy]phenyl}sulfanyl)phthalazin-6-amine](/img/structure/B15160727.png)
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
